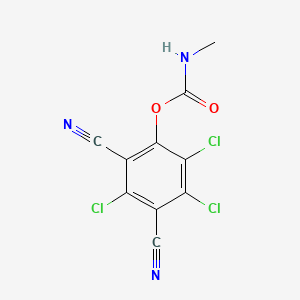
Bis(2,3,4-trichlorophenyl) propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,3,4-trichlorophenyl) propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, where two 2,3,4-trichlorophenyl groups are attached to the central carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,3,4-trichlorophenyl) propanedioate typically involves the reaction of 2,3,4-trichlorophenol with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dry toluene, under ice-cold conditions to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Bis(2,3,4-trichlorophenyl) propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the trichlorophenyl groups to less chlorinated phenyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenyl derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorine atoms.
科学研究应用
Bis(2,3,4-trichlorophenyl) propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of bis(2,3,4-trichlorophenyl) propanedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichlorophenyl) oxalate
- Bis(2,4,6-trichlorophenyl) malonate
Uniqueness
Bis(2,3,4-trichlorophenyl) propanedioate is unique due to the specific positioning of the chlorine atoms on the phenyl rings This structural difference can lead to distinct chemical and biological properties compared to other similar compounds
属性
CAS 编号 |
66196-93-8 |
|---|---|
分子式 |
C15H6Cl6O4 |
分子量 |
462.9 g/mol |
IUPAC 名称 |
bis(2,3,4-trichlorophenyl) propanedioate |
InChI |
InChI=1S/C15H6Cl6O4/c16-6-1-3-8(14(20)12(6)18)24-10(22)5-11(23)25-9-4-2-7(17)13(19)15(9)21/h1-4H,5H2 |
InChI 键 |
AEYMFWDBCHRYBX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1OC(=O)CC(=O)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


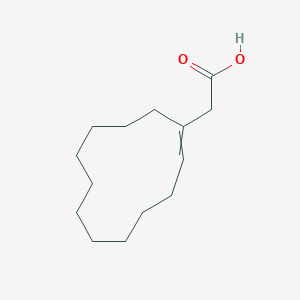
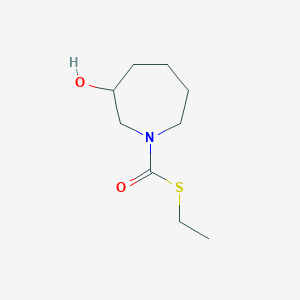


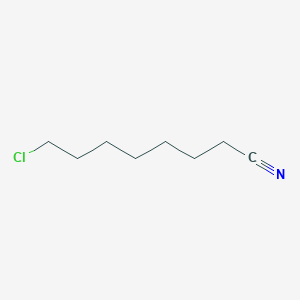


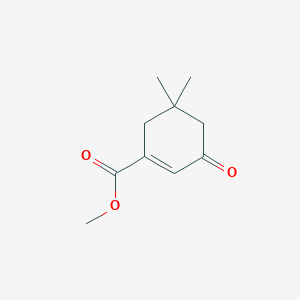


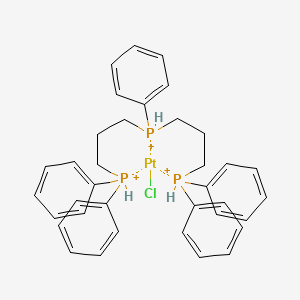

![1-Chloro-4-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14472442.png)
